2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide

Description

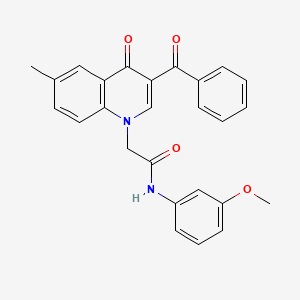

2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Properties

IUPAC Name |

2-(3-benzoyl-6-methyl-4-oxoquinolin-1-yl)-N-(3-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2O4/c1-17-11-12-23-21(13-17)26(31)22(25(30)18-7-4-3-5-8-18)15-28(23)16-24(29)27-19-9-6-10-20(14-19)32-2/h3-15H,16H2,1-2H3,(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPHPWUFOLMKOJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC(=O)NC4=CC(=CC=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Quinoline Core: This can be achieved through the Friedländer synthesis, where aniline derivatives react with carbonyl compounds in the presence of acidic or basic catalysts.

Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.

Acetylation: The acetamide moiety can be introduced by reacting the intermediate with acetic anhydride or acetyl chloride.

Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core or the benzoyl group.

Reduction: Reduction reactions could target the carbonyl groups, potentially converting them to alcohols.

Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the quinoline ring or the benzoyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride could be used.

Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), or electrophiles (e.g., alkyl halides) could be employed under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide may have various applications in scientific research, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical assays.

Medicine: Investigation as a potential therapeutic agent for various diseases.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

Quinoline Derivatives: Compounds like chloroquine, quinine, and quinacrine.

Benzoyl Derivatives: Compounds like benzoyl peroxide and benzocaine.

Acetamide Derivatives: Compounds like paracetamol and acetanilide.

Uniqueness

2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide may possess unique properties due to the combination of its functional groups, potentially offering distinct biological activities or chemical reactivity compared to other similar compounds.

For precise and detailed information, consulting specific scientific literature and databases is recommended.

Biological Activity

2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide is a synthetic organic compound belonging to the quinoline family. Its unique structure, characterized by a quinoline core with various substituents, suggests potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Quinoline Core : A bicyclic aromatic compound known for diverse biological activities.

- Benzoyl Group : Enhances lipophilicity and may influence interaction with biological targets.

- Acetamide Moiety : Contributes to the compound's pharmacological profile.

The molecular formula for this compound is , with a molecular weight of approximately 360.41 g/mol.

Biological Activity Overview

Research indicates that compounds with a quinoline structure often exhibit a range of biological activities, including:

- Antimicrobial Activity : Quinoline derivatives have been shown to possess significant antibacterial and antifungal properties.

- Anticancer Potential : Several studies have reported that quinoline-based compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Anticancer | Induces apoptosis in cancer cells | |

| Anticonvulsant | Potential anticonvulsant properties |

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed based on related compounds:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways, leading to altered cell proliferation and survival.

- DNA Interaction : Quinoline derivatives often intercalate into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : The compound might induce oxidative stress in target cells, contributing to its anticancer effects.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial activity of various quinoline derivatives, including this compound. Results indicated that it exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Study 2: Anticancer Activity

In vitro studies demonstrated that this compound effectively reduced the viability of human cancer cell lines (e.g., HeLa and MCF-7). The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.